![molecular formula C28H30O6 B014893 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose CAS No. 58381-23-0](/img/structure/B14893.png)
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Overview
Description
“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is a chemical compound used in nucleoside synthesis . It is a derivative of ribose, a type of sugar that is an essential component of certain important biological molecules like RNA and DNA .
Synthesis Analysis
The synthesis of “1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” involves several steps. First, a methylation reaction occurs on the ribose in a reactor containing thionyl chloride and methyl alcohol . After this, the flask is filled with ethyl acetate, pyridine, and potassium carbonate and heated to 60–70 °C . Over 99 minutes at this temperature, benzyl chloride is intermittently dripped into the flask to react with the ribose directly . The subsequent solid nonacetylated ribose benzyl glycoside is isolated by neutralizing the flask liquid by addition of sulfuric acid, then suction of the precipitate . The benzyl ribose glucoside is then put into a separate flask, where glacial acetic acid and acetic anhydride are mixed with the benzyl glycoside under a maintained temperature from −5 to 5 °C for 5 hours . The final product is obtained after recrystallization with ethyl alcohol and isolation by known filtering methods .
Molecular Structure Analysis
The molecular formula of “1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is C28H24O9 . Its molecular weight is 504.5 g/mol . The IUPAC name of the compound is (2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate .
Chemical Reactions Analysis
“1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose” is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .
Scientific Research Applications
Industrial Synthesis
This compound is used in the patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose . The process involves a series of reactions including methylation, esterification, reduction, hydrolysis, and acetylation .
Use in Artificial Nucleotide Synthesis
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .
Use in Drug Synthesis
Analogues of natural nucleosides, which can be synthesized using this compound, are the leading line of drugs used to fight infections caused by HIV, hepatitis B and C viruses, Dengue virus, Ebola virus, herpes virus, and others .
Use in Research
This compound is marked as “Research Use Only” by Thermo Scientific Chemicals , indicating its importance in various research applications.
Use in Organic Chemistry
As an organic compound, it is used in various organic chemistry reactions and syntheses .
Use in Biochemistry
Given its role in the synthesis of nucleotides and nucleoside analogues, it is likely to be used in various biochemical studies and experiments .
Mechanism of Action
Target of Action
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, playing a crucial role in numerous biological processes.
Mode of Action
The compound is used as a starting material in the formation of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .
Result of Action
The primary result of the action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is the production of artificial nucleotides . These nucleotides can be incorporated into DNA or RNA strands, potentially influencing the function of these molecules.
Action Environment
The action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is influenced by various environmental factors. For instance, the temperature and pH conditions can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the stability of the compound and the resulting nucleosides can be affected by factors such as light, heat, and pH.
properties
IUPAC Name |
[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-STQJPMTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556349 | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
CAS RN |
58381-23-0 | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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